

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine

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An In-depth Technical Guide to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine

Introduction

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a crucial building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of the trifluoromethyl group make it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and analysis for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a clear liquid at room temperature.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	127852-21-5	[1][2][3]
Molecular Formula	C ₉ H ₁₀ F ₃ N	[1][2]
Molecular Weight	189.18 g/mol	[1][2][3]
IUPAC Name	(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine	[2]
Synonyms	(S)-α-(m-(trifluoromethyl)phenyl)ethylamine, (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine	[1]
Appearance	Clear liquid	[1]
Boiling Point	184.1 ± 35.0 °C (Predicted)	[1]
Density	1.180 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.72 ± 0.10 (Predicted)	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether); sparingly soluble in water.	[4]

Experimental Protocols

Synthesis: Asymmetric Reduction (Illustrative Protocol)

A common method for synthesizing chiral amines like **(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine** is the asymmetric reduction of a corresponding ketoxime. The following is an illustrative protocol based on the synthesis of a structurally similar compound.[5]

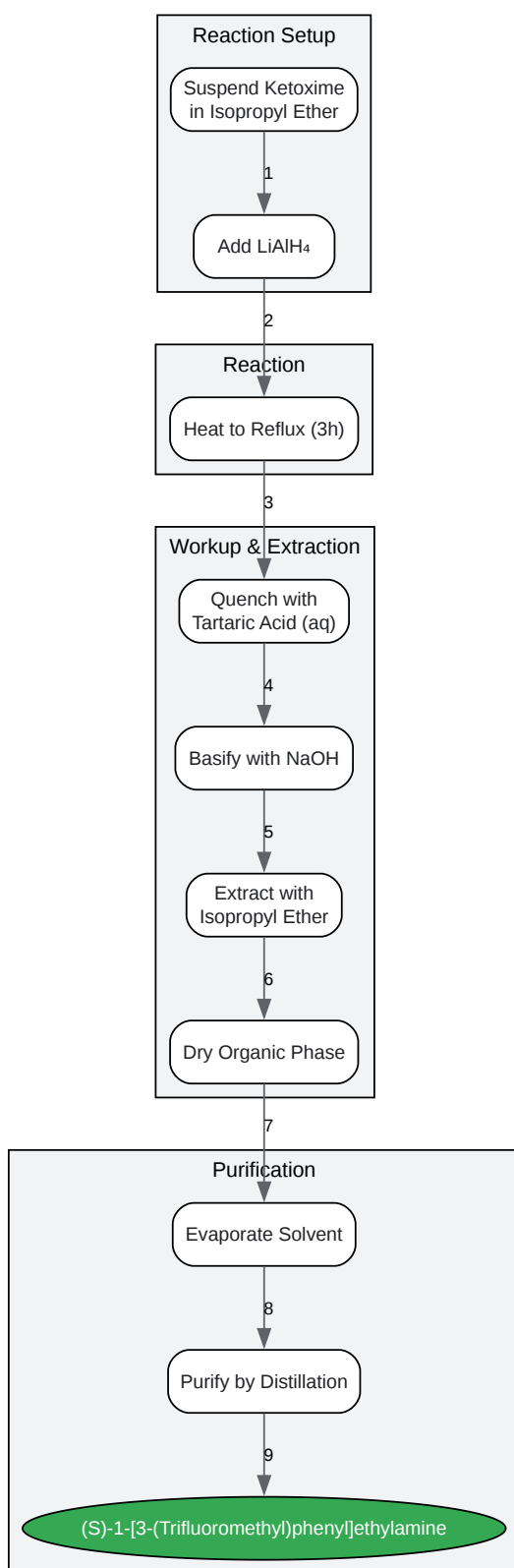
Reaction: Reduction of 3'-(trifluoromethyl)acetophenone oxime.

Reagents and Materials:

- 3'-(Trifluoromethyl)acetophenone oxime
- Lithium aluminium hydride (LiAlH_4)
- Isopropyl ether (or other suitable ether solvent like THF)
- Aqueous solution of tartaric acid
- Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Standard glassware for workup and extraction

Procedure:

- Suspend 3'-(Trifluoromethyl)acetophenone oxime in isopropyl ether within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Carefully add lithium aluminium hydride (LiAlH_4) to the suspension in portions.
- Heat the mixture to reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After cooling the reaction mixture in an ice bath, cautiously quench the excess LiAlH_4 by the slow, dropwise addition of an aqueous tartaric acid solution.
- Make the mixture basic by adding a sodium hydroxide solution.
- Transfer the mixture to a separatory funnel and separate the ethereal phase.
- Extract the aqueous phase multiple times with isopropyl ether.
- Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.



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Illustrative workflow for the synthesis of **(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine**.

Analytical Method: Chiral Gas Chromatography (GC)

To determine the purity and enantiomeric excess (e.e.) of the final product, chiral gas chromatography is a standard and effective method.[\[6\]](#)

Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC 7820A or equivalent, equipped with a Flame Ionization Detector (FID).
- Column: Chiral column, e.g., CP-Chirasil-Dex CB.[\[6\]](#)
- Injector Temperature: 250 °C[\[6\]](#)
- Detector Temperature: 250 °C[\[6\]](#)
- Oven Program:
 - Initial temperature: 115 °C, hold for 2 minutes.[\[6\]](#)
 - Ramp: Increase to 140 °C at a rate of 3 °C/min.[\[6\]](#)
- Carrier Gas: Helium or Nitrogen.

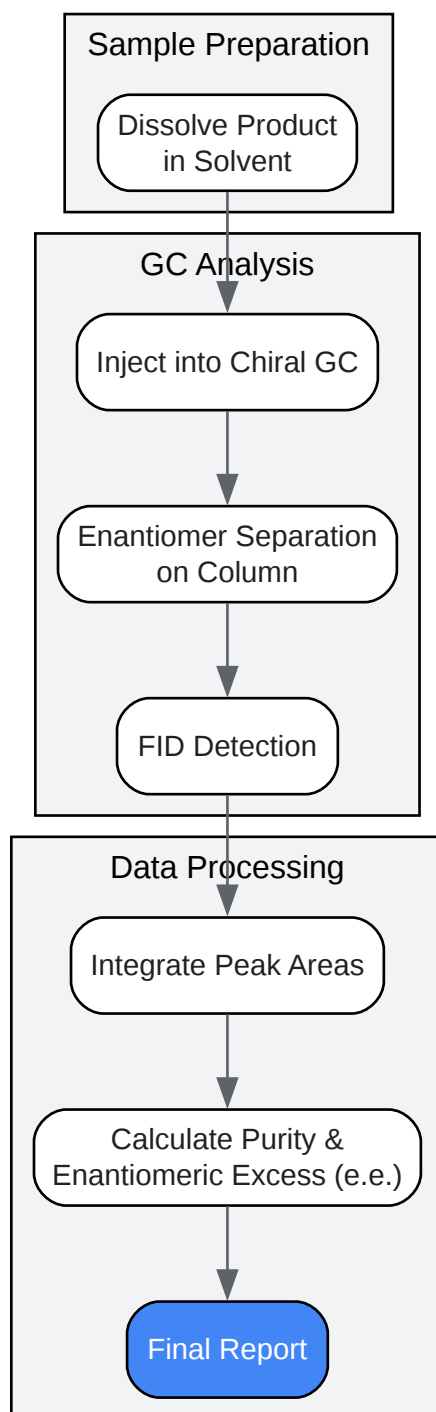
Sample Preparation:

- Prepare a standard solution of the racemic compound to identify the retention times of both (S) and (R) enantiomers.
- Accurately weigh and dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethanol or hexane) to a known concentration.
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Analysis:

- Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

- Calculate the area of each peak.
- Determine the enantiomeric excess (e.e.) using the formula:
 - $\text{e.e. (\%)} = [(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)] \times 100$



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Typical workflow for the chiral GC analysis of the final product.

Reactivity and Stability

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is an amine and thus exhibits basic properties. It will react with acids to form salts. The trifluoromethyl group is an electron-withdrawing group, which slightly reduces the basicity of the amine compared to its non-fluorinated analog. The compound is generally stable under recommended storage conditions.

Safety and Handling

Hazard Identification:

- Causes skin irritation and serious eye irritation.[7]
- May cause respiratory irritation.[7]
- Some related phenethylamines are classified as corrosive and can cause severe skin burns and eye damage.[8][9]

Handling Precautions:

- Handle in a well-ventilated area or under a chemical fume hood.[7][8]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
- Avoid breathing fumes, mists, or vapors.[7]
- Do not eat, drink, or smoke when using this product.[7]
- Ensure eyewash stations and safety showers are readily available.[8]

Storage:

- Store in a cool, dry, and well-ventilated place.[4]

- Keep the container tightly closed.[4]
- Recommended storage is under an inert gas (e.g., nitrogen or argon) at 2-8°C.[1]
- Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8]

Applications in Drug Development

This chiral amine is a key intermediate in the synthesis of various pharmaceutical agents. For instance, the corresponding (R)-alcohol, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, is a building block for neuroprotective compounds.[6] The amine itself can be used to introduce the specific chiral phenylethylamine moiety into larger molecules, which is a common pharmacophore in centrally active agents. Notably, the related compound 2-(3-(Trifluoromethyl)phenyl)ethanamine is a known human metabolite of (S)-norfenfluramine, highlighting the relevance of this structural motif in pharmacology.[11]

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- To cite this document: BenchChem. [(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138262#s-1-3-trifluoromethyl-phenyl-ethylamine-chemical-properties]

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